

Physical and chemical properties of 6-Methoxy-3-methylisoquinoline

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Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

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An In-depth Technical Guide to **6-Methoxy-3-methylisoquinoline**: Properties, Characterization, and Synthesis

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, **6-Methoxy-3-methylisoquinoline**, providing a detailed examination of its physical and chemical characteristics for professionals engaged in chemical research and drug development.

PART 1: Core Physicochemical Properties

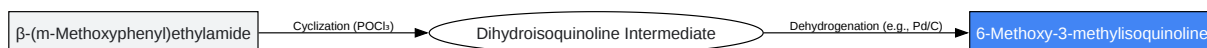
A precise understanding of a compound's physical properties is the foundation of its application in research and development, influencing everything from reaction conditions to formulation. **6-Methoxy-3-methylisoquinoline** is a solid at room temperature.^[1] Its core properties are summarized below.

Property	Value	Source
CAS Number	14446-31-2	[2]
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Melting Point	115 °C	[1]
Appearance	Solid	[1]

PART 2: Chemical Identity and Reactivity

Molecular Structure

The structure of **6-Methoxy-3-methylisoquinoline** features an isoquinoline bicyclic system with a methoxy group (-OCH₃) at the C6 position and a methyl group (-CH₃) at the C3 position. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, influencing its susceptibility to electrophilic substitution. The methyl group also contributes a mild electron-donating effect to the pyridine ring.



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Caption: Generalized Bischler-Napieralski synthesis workflow for isoquinolines.

PART 3: Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible experimental design. The following sections outline a standard protocol for sample analysis and a logical workflow for comprehensive characterization.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ^1H NMR spectrum of **6-Methoxy-3-methylisoquinoline** for structural verification.

Materials:

- **6-Methoxy-3-methylisoquinoline** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vortex mixer

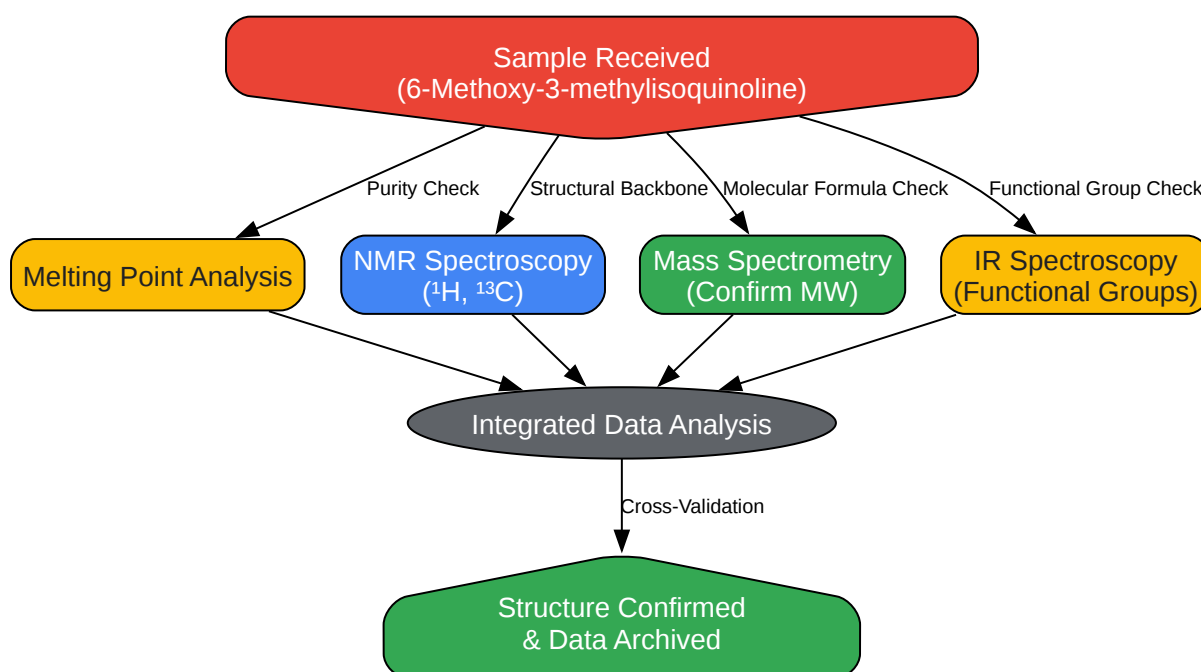
Methodology:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.
- **Solvent Addition:** Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. Causality Note: CDCl_3 is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium signal which does not interfere with the sample's proton signals.
- **Dissolution:** Secure the vial cap and gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra. This is a critical self-validation step; undissolved solids will lead to poor spectral quality.
- **Transfer to NMR Tube:** Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).
- **Spectrometer Setup:** Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, shimmed to homogenize the magnetic field, and the probe tuned.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle).

- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow: Comprehensive Compound Characterization

A logical workflow ensures that all necessary data is collected to confirm the identity, purity, and structure of a synthesized compound like **6-Methoxy-3-methylisoquinoline**.



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Caption: Logical workflow for the complete characterization of a chemical compound.

Conclusion

6-Methoxy-3-methylisoquinoline serves as an excellent example of a substituted heterocyclic compound with potential for further chemical exploration. Its properties are dictated by the

interplay of the isoquinoline core and its methyl and methoxy substituents. A thorough characterization, grounded in robust spectroscopic and physical analysis as outlined in this guide, is the non-negotiable first step for any researcher, scientist, or drug development professional aiming to utilize this or similar molecules in their work.

References

- Stenutz, R. (n.d.). **6-methoxy-3-methylisoquinoline**. [Link]
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Sources

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- 2. 6-Methoxy-3-Methyl-Isoquinoline | 14446-31-2 [chemicalbook.com]
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